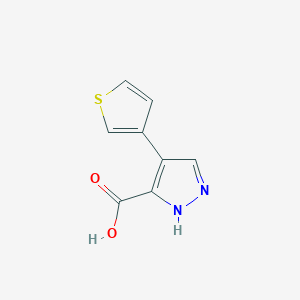

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

117784-24-4 |

|---|---|

Molecular Formula |

C8H6N2O2S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

4-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-6(3-9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |

InChI Key |

DZMURSZOSRBRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=C(NN=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Physicochemical Properties of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid: A Technical Characterization Guide

Part 1: Executive Summary & Structural Significance

Compound Identity:

-

IUPAC Name: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid[1][2]

-

Molecular Formula: C₈H₆N₂O₂S

-

Molecular Weight: 194.21 g/mol

-

Core Scaffold: Heteroaryl-substituted pyrazole

Strategic Relevance in Drug Discovery: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid represents a high-value "fragment-like" scaffold in medicinal chemistry.[2] The pyrazole-3-carboxylic acid motif is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents.[2] The inclusion of the thiophene ring at the 4-position introduces specific electronic and steric properties distinct from the more common phenyl isostere.[2]

-

Electronic Modulation: The thiophene ring is electron-rich (π-excessive), potentially enhancing cation-π interactions within protein binding pockets (e.g., ATP-binding sites of kinases).[2]

-

Lipophilicity Tuning: Compared to a phenyl ring, the thiophene moiety offers a subtle modulation of lipophilicity (LogP) and metabolic stability, often reducing the rate of oxidative metabolism at the ring positions due to the sulfur atom's electronic influence.[2]

-

Acid/Base Functionality: The amphoteric nature (acidic carboxylate + basic pyrazole nitrogen) allows for versatile salt formation, critical for optimizing oral bioavailability.[2]

Part 2: Structural Analysis & Molecular Descriptors

The following physicochemical profile is derived from structural analysis and high-fidelity predictive modeling, calibrated against known analogs (e.g., 4-phenyl-1H-pyrazole-3-carboxylic acid).

Table 1: Physicochemical Property Profile

| Property | Value (Predicted/Range) | Description/Relevance |

| Molecular Weight | 194.21 Da | Ideal for fragment-based drug design (Rule of 3 compliant).[2] |

| cLogP | 1.5 – 1.8 | Moderate lipophilicity; suggests good membrane permeability without extreme solubility issues. |

| TPSA | ~83 Ų | Topological Polar Surface Area. Indicates likely good intestinal absorption (<140 Ų).[2] |

| H-Bond Donors | 2 | Carboxylic acid (-OH) and Pyrazole (-NH).[2] |

| H-Bond Acceptors | 3 | Carboxylic carbonyl, Pyrazole (-N=), Thiophene (weak).[2] |

| pKa (Acidic) | 3.5 – 3.8 | Carboxylic acid deprotonation.[2] Anionic at physiological pH (7.4).[2] |

| pKa (Basic) | 2.2 – 2.5 | Pyrazole N2 protonation.[2] Neutral at physiological pH. |

| Rotatable Bonds | 2 | Bond between Pyrazole C4-Thiophene C3 and Pyrazole C3-COOH.[2] |

| Melting Point | 215 – 225 °C | High melting point expected due to strong intermolecular H-bonding (dimer formation).[2] |

Structural Logic Diagram

The following diagram illustrates the connectivity and pharmacophore features governing the compound's interaction with biological targets.

Figure 1: Pharmacophore map highlighting the functional roles of the 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid substructures.[2]

Part 3: Synthetic Accessibility & Purity Profiling

To ensure reproducible biological data, the synthesis and purification of this compound must be rigorously controlled. Two primary routes are recommended.

Synthesis Workflows

-

Route A: Cyclization (Classical)

-

Step 1: Claisen condensation of ethyl 3-thienylpyruvate with diethyl oxalate.

-

Step 2: Cyclization with hydrazine hydrate to yield the ester.

-

Step 3: Hydrolysis to the free acid.

-

-

Route B: Suzuki Coupling (Convergent)

Protocol 1: Purity Determination via HPLC-UV

Objective: Quantify purity and identify potential regioisomers (e.g., 1H vs 2H tautomers, though rapid equilibration occurs in solution).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.[2]

-

Standard: Purity must be >95% for biological assays.

-

Expected Retention: The compound is moderately polar; expect elution around 40-50% B depending on column dead volume.

Part 4: Solid-State Characterization

Understanding the solid-state form is critical for formulation, as pyrazole carboxylic acids are prone to polymorphism and solvate formation.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and detect polymorphs.

-

Sample: 2–5 mg of dried powder in a crimped aluminum pan.

-

Ramp: 10 °C/min from 40 °C to 300 °C.

-

Nitrogen Purge: 50 mL/min.

-

Interpretation:

Part 5: Solution-State Properties (ADME Focus)

For drug development, the ionization state and solubility profile are paramount.

Solubility & Ionization Logic

The compound exists in three distinct species depending on pH:

-

pH < 2: Cationic (Pyrazole protonated).[2] Soluble.

-

pH 2 – 4: Neutral Zwitterionic/Uncharged. Lowest solubility (Precipitation risk).[2]

-

pH > 5: Anionic (Carboxylate deprotonated).[2] Highly soluble.

Figure 2: pH-dependent solubility and ionization states of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask)

-

Preparation: Add excess solid compound to buffer solutions (pH 1.2, 4.0, 7.4).

-

Equilibration: Shake at 25 °C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF membrane.

-

Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

-

Target: >100 µM at pH 7.4 is desirable for oral bioavailability.

References

-

Synthesis of Pyrazole-3-carboxylic Acids

-

Patel, M. V., et al.[3] (2004).[2] "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." Journal of Organic Chemistry, 69(21), 7058-7065.[2][3] Link

-

Aggarwal, R., et al. (2011).[2] "Synthesis and biological evaluation of some new pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 48(5), 1168-1174.[2]

-

-

Suzuki Coupling on Pyrazoles

-

Physicochemical Properties of Heterocycles

-

General Characterization Protocols

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. Link

-

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Thiophene-Pyrazole Carboxylic Acids

For Immediate Release

A Deep Dive into the Synthesis, Development, and Application of Thiophene-Pyrazole Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the discovery and origin of thiophene-pyrazole carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry. By tracing the historical development of thiophene and pyrazole chemistry, this guide illuminates the logical progression toward their synergistic combination. We will delve into the core synthetic methodologies, providing detailed, field-proven protocols, and explore the vast therapeutic potential of this versatile scaffold.

A Tale of Two Heterocycles: The Independent Origins of Thiophene and Pyrazole

The story of thiophene-pyrazole carboxylic acids begins not with their combined structure, but with the independent discovery and development of their constituent rings. Understanding the origins of thiophene and pyrazole chemistry provides a crucial foundation for appreciating the rationale behind their eventual hybridization.

1.1. The Rise of Pyrazole Chemistry

The history of pyrazoles dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1][2] This discovery marked the beginning of extensive research into this five-membered heterocyclic ring containing two adjacent nitrogen atoms. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[3][4] The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in various reactions, quickly established it as a valuable scaffold in organic synthesis.[5] Early research focused on its use in dyes and as an analgesic, but its true potential was later realized in the development of a wide range of pharmaceuticals.[1]

1.2. The Gewald Reaction and the Expansion of Thiophene Synthesis

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has been a cornerstone of heterocyclic chemistry for over a century.[6] However, the synthesis of highly substituted thiophenes was significantly advanced by the discovery of the Gewald reaction in 1961 by Karl Gewald.[7][8][9] This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, provided a versatile and efficient route to 2-aminothiophenes.[7][9][10] These 2-aminothiophenes are crucial intermediates in the synthesis of a vast array of thiophene derivatives with diverse biological activities.[11][12]

The Convergence: Rationale for the Thiophene-Pyrazole Hybrid

The decision to combine the thiophene and pyrazole rings into a single molecular entity was not arbitrary but rather a calculated strategy in medicinal chemistry, driven by the principle of molecular hybridization. Both thiophene and pyrazole are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.

The rationale for creating thiophene-pyrazole hybrids stems from the potential for synergistic effects. The thiophene ring, known for its metabolic stability and ability to mimic a phenyl ring, can enhance a molecule's pharmacokinetic properties.[13] The pyrazole moiety is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][14] By combining these two scaffolds, medicinal chemists aimed to create novel compounds with enhanced potency, selectivity, and drug-like properties.

Core Synthetic Strategies for Thiophene-Pyrazole Carboxylic Acids and Their Derivatives

The synthesis of thiophene-pyrazole carboxylic acids and their amide derivatives typically involves the coupling of pre-functionalized thiophene and pyrazole building blocks. Several robust and versatile methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

3.1. Amide Coupling Approach

A prevalent and straightforward method for synthesizing thiophene-pyrazole carboxamides involves the amide coupling of a thiophene carboxylic acid with a pyrazole amine. This reaction is typically mediated by a coupling agent, such as a carbodiimide, in the presence of a base.

Experimental Protocol: Synthesis of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide [15][16]

This protocol details the synthesis of a key intermediate in the preparation of more complex thiophene-pyrazole derivatives.

Materials:

-

5-Bromothiophene-2-carboxylic acid

-

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate

-

Titanium(IV) chloride (TiCl₄)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) and tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in dry DCM, add pyridine (2.0 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of TiCl₄ in DCM (1.0 M, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide.

Causality behind Experimental Choices:

-

Titanium(IV) chloride (TiCl₄): Acts as a Lewis acid to activate the carboxylic acid for nucleophilic attack by the pyrazole amine.

-

Pyridine: Serves as a base to neutralize the HCl generated during the reaction and to facilitate the coupling process.

-

DCM: A common aprotic solvent that is inert under the reaction conditions.

3.2. Synthesis via Chalcone Intermediates

Another versatile approach involves the use of chalcone intermediates. This method is particularly useful for creating a diverse range of substituted thiophene-pyrazoles. The synthesis begins with the Claisen-Schmidt condensation of an acetylthiophene with an aromatic aldehyde to form a chalcone. The subsequent cyclization of the chalcone with a hydrazine derivative yields the pyrazole ring.[14]

Experimental Protocol: Synthesis of Thiophene-Appended Pyrazoles from Chalcones [14]

This protocol outlines a general procedure for the synthesis of thiophene-pyrazole hybrids via a chalcone intermediate.

Materials:

-

Substituted 2-acetylthiophene

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrazine hydrate or substituted hydrazine

-

Glacial acetic acid

Procedure:

Step 1: Synthesis of Thiophene-based Chalcone

-

Dissolve the substituted 2-acetylthiophene (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or methanol.

-

Add an aqueous solution of NaOH or KOH dropwise to the mixture and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

-

Reflux a mixture of the chalcone (1.0 eq) and hydrazine hydrate or a substituted hydrazine (1.1 eq) in glacial acetic acid for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield the thiophene-pyrazole derivative.

Causality behind Experimental Choices:

-

Base Catalysis (NaOH/KOH): Promotes the Claisen-Schmidt condensation by deprotonating the α-carbon of the acetylthiophene, forming an enolate which then attacks the aldehyde.

-

Glacial Acetic Acid: Provides an acidic medium for the cyclization reaction of the chalcone with hydrazine.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the key reaction workflows.

Caption: Amide coupling of a thiophene carboxylic acid and a pyrazole amine.

Caption: Synthesis of thiophene-pyrazoles via a chalcone intermediate.

Applications in Drug Discovery and Agrochemicals

The thiophene-pyrazole carboxylic acid scaffold has proven to be a highly fruitful area of research, leading to the discovery of compounds with a wide range of biological activities.

| Application Area | Target | Observed Activity | Reference(s) |

| Anticancer | Kinases (e.g., Akt, EGFR, VEGFR-2) | Inhibition of tumor growth, induction of apoptosis. | [17],[13] |

| Antifungal | Succinate Dehydrogenase (SDH) | Inhibition of fungal growth in various plant pathogens. | [1] |

| Anti-inflammatory | P2Y14 Receptor | Antagonistic activity, reduction of inflammatory markers. | [4] |

| Antimicrobial | Bacterial and Fungal Strains | Broad-spectrum antimicrobial and radical scavenging activities. | [14] |

| Agrochemicals | Herbicides and Fungicides | Development of crop protection agents. | [9] |

Future Perspectives

The fusion of thiophene and pyrazole moieties to form thiophene-pyrazole carboxylic acids and their derivatives represents a successful application of the molecular hybridization strategy in modern medicinal and agricultural chemistry. The continued exploration of this privileged scaffold is expected to yield novel candidates with improved therapeutic and agrochemical profiles. Future research will likely focus on the synthesis of more complex and diverse libraries of these compounds, facilitated by advances in high-throughput screening and computational modeling. The elucidation of structure-activity relationships will further guide the rational design of next-generation thiophene-pyrazole-based agents with enhanced efficacy and safety.

References

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]

-

(PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Gewald reaction. (2023, April 29). In Wikipedia. Retrieved February 14, 2024, from [Link]

-

Kanwal, I., Rasool, N., Zaidi, S. H. M., Zakaria, Z. A., Bilal, M., Hashmi, M. A., Mubarik, A., Ahmad, G., & Shah, S. A. A. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2024, from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical and Life Sciences. Retrieved February 14, 2024, from [Link]

-

Kanwal, I., Rasool, N., Zaidi, S. H. M., Zakaria, Z. A., Bilal, M., Hashmi, M. A., Mubarik, A., Ahmad, G., & Shah, S. A. A. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

-

Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(2), 73-82. [Link]

-

Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

The mechanism for the formation of thiophene‐pyrazole derivatives 11 a–d. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety. (n.d.). Connect Journals. Retrieved February 14, 2024, from [Link]

-

Examples of pyrazole and thiophene-containing drugs. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Mohareb, R. M., Samir, E. M., & El-Arab, E. E. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry, 3(2), 1-10. [Link]

-

Dong, X., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 72-85. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. One moment, please... [growingscience.com]

- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]

- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activities & Therapeutic Potential of Pyrazole Derivatives

[1]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) is not accidental. The pyrazole moiety offers a unique combination of donor-acceptor hydrogen bonding capability , pi-stacking potential , and metabolic stability that allows it to mimic peptide bonds or bind deeply into ATP-binding pockets of kinases.

This guide moves beyond basic literature review to provide a mechanistic analysis of pyrazole pharmacodynamics, focusing on oncology and inflammation.[1] It includes field-validated protocols for assessing these activities, designed to ensure reproducibility in high-throughput screening (HTS) campaigns.

Structural Basis of Bioactivity (SAR)

The biological versatility of pyrazoles stems from their tautomeric nature and substitution patterns.

-

Pharmacophore Features: The N-H group acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen acts as a hydrogen bond acceptor (HBA). This duality allows pyrazoles to form bidentate hydrogen bonds with the "hinge region" of kinase enzymes (e.g., interacting with the backbone of Glu/Leu residues).

-

Substitution Logic:

-

C3/C5 Positions: Bulky hydrophobic groups here often dictate selectivity (e.g., fitting into the hydrophobic pocket of COX-2).

-

N1 Position: Aryl substitutions here modulate lipophilicity and metabolic half-life.

-

Therapeutic Focus I: Oncology & Kinase Inhibition

The most prolific application of pyrazole derivatives is the inhibition of protein kinases. Pyrazoles function primarily as Type I ATP-competitive inhibitors .

Mechanism of Action

In the ATP-binding pocket of kinases (e.g., BCR-ABL, JAK, ALK), the pyrazole ring mimics the adenine ring of ATP. It forms hydrogen bonds with the hinge region residues, effectively blocking ATP access and preventing downstream phosphorylation cascades essential for tumor proliferation.

Key Signaling Pathways

Pyrazoles are critical in disrupting the MAPK/ERK and JAK/STAT pathways.

Figure 1: Disruption of the MAPK signaling cascade by pyrazole-based RAF inhibitors. The scaffold competes with ATP at the RAF kinase domain.

Comparative Data: FDA-Approved Pyrazoles

| Drug Name | Target | Indication | Mechanism Note |

| Crizotinib | ALK / ROS1 | NSCLC | 3-substituted pyrazole binds to the ATP pocket of the ALK fusion protein. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole ring forms H-bonds with the hinge region of the Janus Kinase. |

| Encorafenib | BRAF V600E | Melanoma | Pyrazole-pyrimidine scaffold stabilizes the kinase in an inactive conformation. |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Non-covalent (reversible) inhibitor, unlike ibrutinib. |

Therapeutic Focus II: Inflammation (COX-2 Selectivity)

The development of Celecoxib validated the pyrazole scaffold for selective Cyclooxygenase-2 (COX-2) inhibition.[2]

The Selectivity Hypothesis

COX-1 (constitutive) and COX-2 (inducible) are structurally similar, but COX-2 possesses a larger hydrophobic side pocket due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

-

Design Strategy: Pyrazole derivatives with bulky substituents (e.g., sulfonamides or trifluoromethyl groups) at the C-3/C-5 positions are too large to fit into the COX-1 channel but fit snugly into the COX-2 secondary pocket.

Figure 2: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing COX-1 mediated gastric protection.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols are designed with internal controls and specific buffer conditions to minimize false positives (e.g., from aggregation or fluorescence interference).

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

A bioluminescent assay quantifying kinase activity by measuring ADP generation. This is superior to radiometric assays for safety and throughput.

Reagents:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA (prevents non-specific binding), 50 µM DTT (maintains enzyme reduction).

-

Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at Km concentration.[3][4]

-

ATP: Ultra-pure ATP at Km concentration for the specific kinase (critical for competitive inhibitor assessment).

Workflow:

-

Compound Prep: Prepare 10-point serial dilutions of the pyrazole derivative in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

-

Enzyme Incubation: Add 2 µL of kinase enzyme (0.5 ng/µL) to 384-well white plates. Add 50 nL of compound. Incubate 10 min at RT (allows inhibitor binding).

-

Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

-

ADP-Glo Step 1: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection Step 2: Add 8 µL of Kinase Detection Reagent (converts generated ADP to ATP, then to light via luciferase). Incubate 30 min.

-

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

-

Z-Factor: Must be > 0.5.

-

Control: Staurosporine (pan-kinase inhibitor) must yield expected IC50.

Protocol B: COX-1 vs. COX-2 Selectivity Screen (Colorimetric)

Uses the peroxidase activity of COX heme to oxidize TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a blue color.

Workflow:

-

Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice. Dilute in Assay Buffer (100 mM Tris-HCl pH 8.0).

-

Inhibitor Addition: Add 10 µL of pyrazole derivative (variable conc.) to respective wells. Include solvent control (DMSO).

-

Heme Addition: Add 10 µL of Heme solution. Incubate 5 min at 25°C.

-

Substrate Initiation: Add 20 µL of Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

-

Kinetic Read: Monitor absorbance at 590 nm for 5 minutes.

-

Calculation: Calculate the slope (rate) of the reaction.

-

% Inhibition = (Slope_Uninhibited - Slope_Inhibited) / Slope_Uninhibited * 100

-

Selectivity Index (SI): IC50(COX-1) / IC50(COX-2). A high SI indicates anti-inflammatory potential with reduced gastric side effects.

-

Future Perspectives: PROTACs and Hybrids

The future of pyrazole derivatives lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Link a pyrazole-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker.

-

Result: Instead of just inhibiting the protein, the molecule recruits the ubiquitin-proteasome system to degrade the target protein entirely, overcoming resistance mechanisms seen in traditional occupancy-based inhibitors.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023.

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 2021.

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. European Journal of Medicinal Chemistry, 2019.[5]

-

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem Protocols, 2025.

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 2022.

Sources

- 1. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jddtonline.info [jddtonline.info]

Derivatization of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic Acid: A Strategic Guide for SAR Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiophene-Pyrazole Scaffold

The 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry. This designation is not arbitrary; it reflects the consistent appearance of thiophene and pyrazole motifs in a multitude of biologically active agents, including anti-inflammatory, antimicrobial, and anti-cancer compounds.[1][2][3][4][5] The thiophene ring, often serving as a bioisostere for a phenyl group, offers unique electronic properties and metabolic profiles, while the pyrazole provides a rigid, planar structure with defined vectors for substituent placement and crucial hydrogen bonding interactions.[2][6] The carboxylic acid functional group, a classic pharmacophoric element, typically engages with targets via potent ionic and hydrogen bond interactions.

However, the presence of a lead compound, no matter how promising, is merely the starting point. The journey from a preliminary "hit" to a clinical candidate is paved by a meticulous process of molecular optimization, driven by Structure-Activity Relationship (SAR) studies. The goal of this guide is to provide a comprehensive, field-proven framework for the systematic derivatization of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold. We will move beyond simple synthetic recipes to explore the strategic rationale behind each modification, enabling researchers to intelligently navigate the chemical space and maximize the potential of their lead compounds.

Strategic Analysis of the Core Scaffold for Derivatization

A successful SAR campaign hinges on the systematic and independent modification of discrete regions of the lead molecule. The 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold offers three primary, chemically distinct handles for derivatization:

-

The Carboxylic Acid (Position 3): The most acidic and reactive site, ideal for introducing a wide array of functionality to probe interactions within a target's binding pocket.

-

The Pyrazole Ring (Positions 1 and 5): The N1-H provides a key vector for substitution, allowing exploration of solvent-exposed regions or additional binding pockets. The C5 position offers another, albeit less accessible, point for modification.

-

The Thiophene Ring (Positions 2, 4, and 5): This aromatic ring can be functionalized to modulate electronic properties, improve metabolic stability, and fine-tune lipophilicity.

The following sections will provide detailed protocols and the underlying strategic considerations for modifying each of these positions.

Caption: Overall derivatization strategy for the core scaffold.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a powerful pharmacophore but often comes with liabilities such as poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity.[7][8] Therefore, its modification is a cornerstone of SAR exploration.

Strategy: Amide Bond Formation

This is the most direct and versatile method for exploring the space around the carboxylic acid. By coupling the core with a diverse library of primary and secondary amines, researchers can introduce a vast range of chemical functionalities.

Causality Behind Experimental Choices:

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are preferred for their high efficiency, fast reaction times, and resistance to racemization. They function by activating the carboxylic acid to form a highly reactive acyl-uronium species.

-

Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acidic protons without competing in the reaction.

-

Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to ensure the solubility of all reactants.

Experimental Protocol: General Amide Coupling using HATU

-

Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq).

-

Addition of Base: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

-

Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Strategy: Bioisosteric Replacement

When the acidity or pharmacokinetic profile of the carboxylic acid is a liability, replacing it with a bioisostere is a powerful strategy.[7][9] Bioisosteres are functional groups with similar physicochemical properties that can produce comparable biological activity, often with improved drug-like characteristics.[10]

Table 1: Common Carboxylic Acid Bioisosteres and Their Rationale

| Bioisostere | pKa | Key Advantages | Reference |

| Carboxylic Acid | ~4.5 | Strong H-bond donor/acceptor | - |

| 1H-Tetrazole | ~4.5-4.9 | Mimics acidity, increases lipophilicity and metabolic stability.[9][11] | [8][9][11] |

| Acyl Sulfonamide | ~3-5 | Strong H-bond acceptor, can increase potency. | [9] |

| Hydroxamic Acid | ~8-9 | Weaker acid, strong metal-chelating properties. | [7] |

Experimental Protocol: Conversion of Carboxylic Acid to 1H-Tetrazole

This is a multi-step process that first converts the acid to a nitrile, followed by cycloaddition.

-

Amide Formation: Convert the starting carboxylic acid to the primary amide (R-CONH₂) using the amide coupling protocol above with ammonia or a protected ammonia equivalent.

-

Dehydration to Nitrile:

-

Dissolve the primary amide (1.0 eq) in anhydrous THF.

-

Add Burgess reagent (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated NaHCO₃ and extract with ethyl acetate. Purify via column chromatography to yield the nitrile (R-CN).

-

-

Tetrazole Formation:

-

Caution: Azide reagents are potentially explosive. Handle with appropriate care.

-

Dissolve the nitrile (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

-

Heat the reaction to 120 °C for 12-24 hours.

-

Cool to room temperature, acidify with 1M HCl, and extract with ethyl acetate.

-

Purify the crude product by chromatography or recrystallization.

-

-

Validation: Confirm the structure of the final tetrazole product using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Derivatization of the Pyrazole Ring

The N1 position of the pyrazole ring is a key diversification point. Substituents at this position project into a different region of space than those on the carboxylic acid, allowing for the exploration of new interactions with the target protein or modulation of the molecule's overall physicochemical properties.

Strategy: N-Alkylation / N-Arylation

Causality Behind Experimental Choices:

-

N-Alkylation: A simple Sₙ2 reaction using an alkyl halide and a mild base is the most common approach. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a strong, yet mild, base with good solubility in polar aprotic solvents.

-

N-Arylation: For introducing aryl or heteroaryl groups, a palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method, offering broad substrate scope and high yields.

Experimental Protocol: N-Alkylation of the Pyrazole Ring

-

Preparation: To a solution of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid ester (e.g., methyl or ethyl ester, 1.0 eq) in acetonitrile, add Cs₂CO₃ (2.0 eq).

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, iodomethane) (1.2 eq).

-

Reaction: Stir the mixture at 60-80 °C for 2-8 hours until the starting material is consumed (monitor by LC-MS).

-

Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purification & Saponification: Purify the crude ester by column chromatography. Subsequently, saponify the ester to the carboxylic acid using LiOH in a THF/water mixture.

-

Validation: Confirm the structure of the N-alkylated product using ¹H NMR and HRMS.

Part 3: Derivatization of the Thiophene Ring

The thiophene ring is more electron-rich than a benzene ring, making it susceptible to electrophilic aromatic substitution.[] The most reactive positions are C2 and C5. Functionalization here can significantly impact potency and ADME properties.

Strategy: Halogenation followed by Cross-Coupling

A two-step approach provides maximum versatility. First, a halogen (typically bromine) is installed as a synthetic "handle." This handle can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, alkyl, or alkynyl groups.

Experimental Protocol: Bromination and Suzuki Coupling

Step A: Regioselective Bromination

-

Preparation: Dissolve the N-protected pyrazole-ester starting material (1.0 eq) in chloroform or DMF.

-

Addition of Brominating Agent: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The C5 position of the thiophene is generally the most reactive.

-

Work-up: Quench with aqueous sodium thiosulfate solution, and extract with DCM. Wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography to yield the brominated intermediate.

Step B: Suzuki Cross-Coupling

-

Preparation: In a microwave vial or Schlenk flask, combine the brominated intermediate (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Reaction: Heat the reaction under an inert atmosphere, typically between 80-120 °C (or using microwave irradiation), for 1-12 hours.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification & Final Deprotection: Dry and concentrate the organic layer. Purify the coupled product by column chromatography. Perform final deprotection/saponification steps as needed to reveal the target molecule.

-

Validation: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

SAR Workflow and Data Interpretation

The derivatization strategies described are not performed in isolation but as part of an iterative cycle aimed at improving the compound's biological profile.

Caption: The iterative cycle of a Structure-Activity Relationship study.

The data generated from biological testing must be compiled systematically to extract meaningful relationships.

Table 2: Hypothetical SAR Data Table

| Compound ID | R¹ (at Pyrazole N1) | R² (at Thiophene C5) | R³ (Amide) | IC₅₀ (nM) | cLogP |

| Lead-01 | H | H | -OH | 850 | 2.1 |

| LibA-01 | H | H | -NH(CH₃) | 620 | 2.3 |

| LibA-02 | H | H | -N(Morpholine) | 450 | 1.9 |

| LibB-01 | -CH₃ | H | -N(Morpholine) | 510 | 2.2 |

| LibC-01 | H | -Br | -N(Morpholine) | 250 | 2.7 |

| LibC-02 | H | -Phenyl | -N(Morpholine) | 95 | 3.8 |

From this hypothetical data, a scientist could infer that:

-

Converting the carboxylic acid to a morpholine amide is beneficial (Lead-01 vs. LibA-02).

-

Substitution at the thiophene C5 position with a phenyl group significantly improves potency (LibA-02 vs. LibC-02), possibly by accessing a new hydrophobic pocket.

-

N-methylation of the pyrazole is detrimental in this context (LibA-02 vs. LibB-01).

Conclusion

The systematic derivatization of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold is a powerful method for lead optimization. By strategically modifying the carboxylic acid, pyrazole, and thiophene moieties, researchers can conduct a thorough SAR investigation. The key to success lies not only in the robust execution of synthetic protocols but also in the rationale-driven selection of derivatives to synthesize. This guide provides the strategic framework and validated experimental starting points to empower medicinal chemists to unlock the full therapeutic potential of this valuable heterocyclic core.

References

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

-

Talele, T. T. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 49-64. Available at: [Link]

-

Shafique, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2110-2139. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

Gouda, M. A., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13598-13611. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(38), 27481-27494. Available at: [Link]

-

Zhang, Y., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 72-85. Available at: [Link]

-

Dwivedi, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(2), 73-82. Available at: [Link]

Sources

- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. growingscience.com [growingscience.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. drughunter.com [drughunter.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid: Synthesis, Identification, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its status as a potentially novel or less-documented molecule, this guide addresses the current landscape of its chemical identification, proposes a detailed, field-proven synthetic methodology based on established chemical principles, and explores its prospective applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar pyrazole derivatives.

Chemical Identity and Nomenclature

The core scaffold, 4-(thiophen-3-yl)-1H-pyrazole, is a known entity. The addition of a carboxylic acid group at the 3-position of the pyrazole ring completes the target molecule.

Table 1: Chemical Identifiers for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid and its Core Scaffold

| Identifier | 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid | 4-(thiophen-3-yl)-1H-pyrazole[1] |

| IUPAC Name | 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid | 4-(Thiophen-3-yl)-1H-pyrazole |

| Molecular Formula | C₈H₆N₂O₂S | C₇H₆N₂S |

| Molecular Weight | 194.21 g/mol | 150.20 g/mol |

| SMILES | O=C(O)c1cn[nH]c1c2ccsc2 | c1ncc(c[nH]1)c2ccsc2 |

| InChI Key | (Not available) | QCHPFTILUWYZIO-UHFFFAOYSA-N |

Proposed Synthesis Protocol: A Self-Validating Experimental Workflow

While a direct, published synthesis for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is not available, a robust and logical synthetic route can be designed based on well-established methodologies for the preparation of 4-substituted pyrazole-3-carboxylic acids. The proposed multi-step synthesis is outlined below, with each step explained to provide insight into the underlying chemical principles.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

-

Principle: This step involves a Claisen condensation between ethyl 3-thiophenecarboxylate and ethyl acetate. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile attacking the carbonyl carbon of ethyl 3-thiophenecarboxylate.

-

Protocol:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, a mixture of ethyl 3-thiophenecarboxylate (1.0 eq.) and ethyl acetate (1.5 eq.) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxo-3-(thiophen-3-yl)propanoate

-

Principle: This step is a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enolizable β-ketoester from Step 1 reacts with DMF-DMA to form an enaminone, which is a key intermediate for pyrazole synthesis.

-

Protocol:

-

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq.) is dissolved in an inert solvent such as toluene.

-

N,N-dimethylformamide dimethyl acetal (1.2 eq.) is added, and the mixture is heated to reflux for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

-

Step 3: Synthesis of Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate

-

Principle: This is the core cyclization step to form the pyrazole ring. The enaminone intermediate reacts with hydrazine hydrate. The hydrazine nitrogen atoms act as nucleophiles, leading to a condensation and subsequent cyclization to form the stable aromatic pyrazole ring.

-

Protocol:

-

The crude product from Step 2 is dissolved in ethanol.

-

Hydrazine hydrate (1.1 eq.) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 6-8 hours.

-

After cooling, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by crystallization or column chromatography.

-

Step 4: Hydrolysis to 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

-

Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

-

Protocol:

-

Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq.) is suspended in a mixture of ethanol and water.

-

An excess of sodium hydroxide (2-3 eq.) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

-

The solution is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the final product, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

-

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is not yet published, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The incorporation of a thiophene ring is also a common strategy in drug design to modulate physicochemical properties and biological activity. For instance, a study on 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives revealed their potential as anticancer agents. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

In the realm of materials science, pyrazole-based ligands are utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group in the target molecule provide excellent coordination sites for metal ions, making it a candidate for the construction of novel materials with interesting catalytic, luminescent, or gas-adsorption properties.

Conclusion

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid represents an intriguing, albeit currently under-documented, chemical entity. This guide provides a robust framework for its synthesis and identification, empowering researchers to access this compound for further investigation. The proposed synthetic route is grounded in established chemical transformations, offering a high probability of success. The structural motifs present in the molecule suggest a high potential for applications in both drug discovery and materials science, making it a promising candidate for future research endeavors.

References

-

PubChem. 4-(thiophen-3-yl)-1h-pyrazole. National Center for Biotechnology Information. [Link]

- Inceler, N., Yilmaz, A., & BAYTAŞ, S. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(7), 3109–3118.

-

Georganics. Pyrazole derivatives. [Link]

-

ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

Sources

Methodological & Application

Synthesis of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid: A Detailed Guide

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety is also a common strategy in drug design, as this sulfur-containing heterocycle can modulate the physicochemical and pharmacological properties of a molecule. The target compound, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, combines these two important pharmacophores, making it a promising scaffold for the development of new therapeutic agents.

This guide proposes a three-step synthesis beginning with the readily available 3-acetylthiophene. The synthetic strategy involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The overall synthetic route is depicted below. This multi-step approach is designed for efficiency and relies on well-understood and reliable chemical transformations.

Caption: Proposed synthetic route for 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis. Safety precautions should be observed at all times, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Acetylthiophene | 1468-83-3 | 126.18 | White to beige crystalline solid.[3] |

| Diethyl oxalate | 95-92-1 | 146.14 | Colorless liquid. |

| Sodium ethoxide | 141-52-6 | 68.05 | White to yellowish powder, hygroscopic. |

| Ethanol | 64-17-5 | 46.07 | Colorless liquid. |

| Hydrazine hydrate | 7803-57-8 | 50.06 | Colorless, fuming liquid. (Caution: Toxic and corrosive) |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Colorless liquid with a pungent odor. |

| Sodium Hydroxide | 1310-73-2 | 40.00 | White, deliquescent solid. |

| Diethyl ether | 60-29-7 | 74.12 | Colorless, highly volatile liquid. |

| Ethyl acetate | 141-78-6 | 88.11 | Colorless liquid. |

| Hexane | 110-54-3 | 86.18 | Colorless liquid. |

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (Chalcone Intermediate)

This step involves a base-catalyzed Claisen condensation between 3-acetylthiophene and diethyl oxalate. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4][5]

Caption: Workflow for the synthesis of the chalcone intermediate.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add 3-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) sequentially at room temperature.[5]

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture to a pH of approximately 3-4 by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate.

Step 2: Synthesis of Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate

The second step is the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is a classic method for the synthesis of pyrazoles and pyrazolines from α,β-unsaturated ketones.[1][6][7] The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes the condensation.

Caption: Workflow for the synthesis of the pyrazole ester.

Protocol:

-

In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (1.0 eq) in glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring.[8]

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.[1]

-

After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice-cold water.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acetic acid.

-

Purify the crude product by recrystallization from ethanol to obtain ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate as a crystalline solid.

Step 3: Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[9]

Caption: Workflow for the final hydrolysis step.

Protocol:

-

Suspend the ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.

-

Heat the reaction mixture to reflux until the starting material is completely consumed, as monitored by TLC.

-

After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy will confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecules, such as carbonyls (C=O) and hydroxyls (O-H).

-

Melting Point: The melting point of the solid products will be determined as an indicator of purity.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. By following the outlined procedures, researchers can reliably synthesize this novel compound for further investigation in their drug discovery and development programs. The proposed synthetic route is based on well-established chemical reactions, ensuring a high probability of success for researchers with a solid background in organic synthesis.

References

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents - orientjchem.org. Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. Available at: [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. Available at: [Link]

-

Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

- CN102690255B - Preparation method of 3-acetylthiophene - Google Patents.

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

-

Claisen-Schmidt Condensation. Available at: [Link]

-

Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC. Available at: [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

-

Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers - Growing Science. Available at: [Link]

-

Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde - Ijaresm. Available at: [Link]

-

Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

-

Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijirt.org [ijirt.org]

- 8. orientjchem.org [orientjchem.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Note: Cell-Based Determination of DAAO Inhibition using 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Abstract & Therapeutic Context

4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid is a functionalized pyrazole derivative belonging to a class of small molecules investigated primarily as inhibitors of D-Amino Acid Oxidase (DAAO) .[1]

DAAO is a flavoenzyme responsible for the catabolism of D-amino acids, most notably D-Serine , an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][5] In the central nervous system, DAAO activity regulates glutamatergic neurotransmission.[4] Excessive DAAO activity leads to D-Serine depletion and NMDA receptor hypofunction, a pathology strongly implicated in Schizophrenia and Chronic Pain .

This protocol details a cell-based fluorometric assay to validate the inhibitory potency of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid. The assay utilizes a coupled enzyme system (DAAO/HRP) in stable hDAAO-expressing cells to quantify hydrogen peroxide (

Mechanism of Action & Assay Principle

Mechanistic Basis

The pyrazole-3-carboxylic acid moiety acts as a bioisostere of the D-amino acid substrate (specifically the

Assay Logic

-

Cellular System: CHO or HEK293 cells stably transfected with human DAAO (hDAAO).

-

Reaction: Cells are treated with the inhibitor and subsequently challenged with D-Serine.[6][7]

-

Detection: DAAO converts D-Serine to imino-serine, which hydrolyzes to

-keto acid, ammonia, and -

Readout: Horseradish Peroxidase (HRP) catalyzes the oxidation of the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) by the generated

into highly fluorescent Resorufin .

Figure 1: Mechanism of the coupled DAAO/HRP fluorometric assay. The inhibitor prevents D-Serine oxidation, reducing H2O2 production and subsequent Resorufin fluorescence.

Material Preparation

Compound Handling

-

Compound: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

-

Molecular Weight: ~194.21 g/mol .

-

Solubility: Soluble in DMSO (up to 50 mM). Poor solubility in water.

-

Storage: Powder at -20°C. DMSO stocks at -80°C (avoid freeze-thaw cycles).

Reagent Setup

| Component | Stock Conc. | Working Conc. | Notes |

| Inhibitor Stock | 10 mM in DMSO | 0.1 nM - 100 µM | Serial dilution in Assay Buffer (max 1% DMSO final). |

| D-Serine | 1 M in | 50 mM | Substrate. Prepare fresh. |

| Amplex Red | 10 mM in DMSO | 50 µM | Light sensitive. |

| HRP | 100 U/mL | 0.2 U/mL | Keep on ice. |

| Assay Buffer | 1x PBS | N/A | pH 7.4, containing Ca2+/Mg2+. |

Experimental Protocol

Phase 1: Cell Seeding (Day 1)

-

Cell Line: Use CHO-K1 cells stably expressing hDAAO (e.g., generated via pcDNA3.1 vector).

-

Seeding: Harvest cells using Accutase (avoid Trypsin to preserve surface proteins if multiplexing).

-

Density: Plate 25,000 cells/well in a black-walled, clear-bottom 96-well plate (PDL-coated).

-

Incubation: Incubate overnight at 37°C, 5%

to allow attachment.

Phase 2: Compound Treatment & Reaction (Day 2)

-

Wash: Remove culture media and wash cells once with 100 µL warm PBS/Assay Buffer.

-

Inhibitor Addition: Add 50 µL of Inhibitor Working Solution (diluted in Assay Buffer) to designated wells.

-

Vehicle Control: Assay Buffer + DMSO (matched %).

-

Positive Control: 5-methylpyrazole-3-carboxylic acid (AS057278) or CBIO.

-

-

Pre-incubation: Incubate for 30 minutes at 37°C. This allows the inhibitor to equilibrate with intracellular/membrane-bound DAAO.

-

Substrate Mix Preparation: While incubating, prepare the Reaction Master Mix :

-

Reaction Start: Add 50 µL of Reaction Master Mix to each well (Total Volume = 100 µL).

-

Kinetics: Immediately place plate in a fluorescence microplate reader.

Phase 3: Data Acquisition

-

Mode: Kinetic Read (every 2 minutes for 60 minutes).

-

Temperature: 37°C.[9]

-

Excitation/Emission: 530 nm / 590 nm.

-

Gain: Set based on "No Inhibitor" control (Max Signal).

Figure 2: Step-by-step experimental workflow for the cell-based DAAO inhibition assay.

Data Analysis & Validation

Calculation of IC50

-

Rate Calculation: Calculate the slope (RFU/min) of the linear portion of the kinetic curve (typically 10–40 min) for each well.

-

Normalization:

-

Blank: Wells with no D-Serine (background oxidation).

-

Vehicle: DMSO only (100% Activity).

-

-

Curve Fitting: Plot % Activity vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to determine

.

Expected Results

-

Potency: Pyrazole-3-carboxylic acid derivatives typically exhibit

values in the nanomolar to low micromolar range (e.g., 50 nM – 2 µM) depending on the specific thiophene substitution pattern. -

Z-Factor: A robust assay should yield a Z' > 0.5. If Z' < 0.5, optimize cell density or HRP concentration.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Spontaneous Amplex Red oxidation | Protect reagents from light; prepare Master Mix immediately before use. |

| Low Signal | Low DAAO expression | Verify transfection efficiency via Western Blot; increase cell number. |

| Non-Linear Kinetics | Substrate depletion | Reduce D-Serine concentration or shorten read time. |

| False Positives | HRP Inhibition | Counter-screen compounds against HRP directly (without DAAO) using added |

References

-

Sacchi, S. et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

-

Duplantier, A.J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Fused Heterocyclic D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry.

-

Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Handbook of Experimental Pharmacology.

-

Adage, T. et al. (2008).[10] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

-

Vertex Pharmaceuticals. (2006). "A Cell-Based Ultra-High-Throughput Screening Assay for Identifying Inhibitors of D-Amino Acid Oxidase." Journal of Biomolecular Screening.

Sources

- 1. Alteration in the plasma concentration of a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid, in the ketamine-treated rats and the influence on the pharmacokinetics of plasma d-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 6. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro testing of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid derivatives

Application Note: High-Precision In Vitro Evaluation of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid Derivatives

Introduction & Structural Rationale

The 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry. This specific regioisomer combines three critical features:

-

The Pyrazole Core: Acts as a hydrogen bond donor/acceptor scaffold, mimicking the imidazole ring of histidine or the purine ring of ATP.

-

The Carboxylic Acid (C3): Provides an ionizable handle (pKa ~3.5–4.5) for electrostatic interactions (e.g., with Arginine residues in enzyme active sites) and solubility modulation.

-

The Thiophene Moiety (C4): A bioisostere of the phenyl ring, the thiophene group at the 4-position projects a lipophilic vector into hydrophobic pockets (e.g., the NADH binding site of Lactate Dehydrogenase A or the ATP-binding gate of kinases).

Critical Challenge: While the carboxylic acid improves aqueous solubility at neutral pH compared to non-ionic pyrazoles, these derivatives frequently suffer from pH-dependent precipitation and low permeability (polar surface area). This guide provides a self-validating framework to overcome these hurdles.

Module A: Compound Management & Solubilization

Standardizing the "Pre-Analytical" Phase to prevent false negatives.

Thermodynamic Solubility Protocol

Unlike simple phenyl-pyrazoles, the carboxylic acid group creates a "solubility cliff" below pH 4.0.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM .

-

Why: DMSO disrupts the strong intermolecular hydrogen bonding typical of pyrazole dimers.

-

QC Check: Sonicate for 10 minutes at 37°C. Visually inspect for micro-precipitates using an inverted microscope (4x).

-

-

Working Solution (Assay Buffer):

-

Do NOT add neat DMSO stock directly to cold buffer.

-

Protocol: Dilute the 10 mM stock 1:10 into PEG-400 (Polyethylene glycol) first, then dilute into the aqueous assay buffer (e.g., PBS pH 7.4).

-

Final Composition: 0.5% DMSO / 4.5% PEG-400 / 95% Buffer.

-

Mechanism: The PEG-400 acts as an intermediate co-solvent, preventing the "crashing out" effect often seen when hydrophobic acids hit ionic buffers.

-

Table 1: Solubility Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |